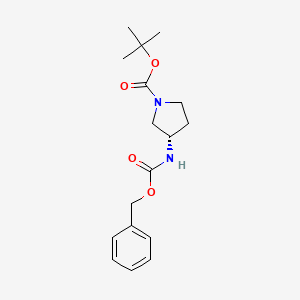
tert-butyl (S)-3-benzyloxycarbonylaminopyrrolidine-1-carboxylate
説明
Tert-butyl (S)-3-benzyloxycarbonylaminopyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C17H24N2O4 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
- The primary target of this compound is ribonuclease pancreatic . It interacts with this enzyme, although the exact role of ribonuclease pancreatic in the context of (S)-3-Cbz-Amino-1-Boc-pyrrolidine remains to be fully elucidated .
Target of Action
Mode of Action
生物活性
tert-butyl (S)-3-benzyloxycarbonylaminopyrrolidine-1-carboxylate, also known by its CAS number 847942-82-9, is a compound of interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₆H₂₃N₁O₃
- Molecular Weight : 277.37 g/mol
- Structure : The compound features a tert-butyl group, a benzyloxycarbonyl group, and a pyrrolidine ring, contributing to its unique reactivity and biological profile.
The biological activity of this compound can be attributed to its structural components:
- Pyrrolidine Ring : This moiety is known for its role in various biological processes, including neurotransmission and enzyme inhibition.
- Benzyloxycarbonyl Group : This group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine compounds can inhibit the growth of various bacteria and fungi.
- Enzyme Inhibition : It has been suggested that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets require further investigation.
- Neuroprotective Effects : Some pyrrolidine derivatives are noted for their neuroprotective properties, which could be relevant in the context of neurodegenerative diseases.
Case Study 1: Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry evaluated various pyrrolidine derivatives for their antimicrobial efficacy. The results indicated that compounds similar to this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship analysis revealed that modifications in the benzyloxycarbonyl group enhanced antimicrobial potency.
Case Study 2: Enzyme Inhibition
Research conducted on enzyme inhibition highlighted that certain pyrrolidine carboxylates could inhibit serine proteases. In vitro assays showed that this compound exhibited competitive inhibition with an IC50 value in the micromolar range, suggesting potential therapeutic applications in conditions where serine protease activity is dysregulated.
Case Study 3: Neuroprotective Effects
In a neuropharmacological study, compounds structurally related to this compound were tested for their ability to protect neuronal cells from oxidative stress. Results indicated that these compounds reduced cell death in models of neurotoxicity induced by glutamate and hydrogen peroxide, likely through antioxidant mechanisms.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus, E. coli | Journal of Medicinal Chemistry |
| Enzyme Inhibition | Competitive inhibition of serine proteases | Biochemical Journal |
| Neuroprotective | Reduction in oxidative stress-induced cell death | Neuropharmacology |
特性
IUPAC Name |
tert-butyl (3S)-3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-9-14(11-19)18-15(20)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSYDQGCKDPQPL-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30947671 | |
| Record name | tert-Butyl 3-{[(benzyloxy)(hydroxy)methylidene]amino}pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247569-07-9 | |
| Record name | tert-Butyl 3-{[(benzyloxy)(hydroxy)methylidene]amino}pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













